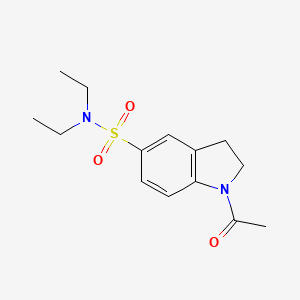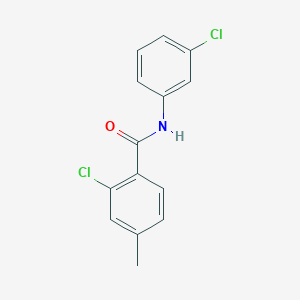
ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. EFPC is a piperazine derivative that belongs to the class of N-substituted piperazines and is commonly used as a starting material for the synthesis of various bioactive molecules.
作用機序
The exact mechanism of action of ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate is not yet fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems in the brain. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are known to play a crucial role in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has been shown to exhibit significant biochemical and physiological effects in preclinical studies. It has been reported to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, which can help to protect against oxidative stress-induced damage. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity and yield. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate is also relatively stable and can be stored for long periods without significant degradation. However, ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate also has a relatively short half-life, which can limit its effectiveness in some experimental settings.
将来の方向性
Ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has shown promising results in preclinical studies and is currently being evaluated for its efficacy in clinical trials. However, there are still several areas that require further investigation. Future studies should focus on elucidating the exact mechanism of action of ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate and identifying the specific neurotransmitter systems that are modulated by this compound. Further studies are also needed to determine the optimal dosing regimen and route of administration for ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate. Additionally, the potential side effects and toxicity of ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate should be thoroughly evaluated to ensure its safety for use in humans.
Conclusion
In conclusion, ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has several advantages for use in lab experiments, but also has some limitations. Future studies should focus on elucidating the exact mechanism of action of ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate and identifying the specific neurotransmitter systems that are modulated by this compound.
合成法
The synthesis of ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate involves the reaction between 2-fluorobenzylamine and ethyl 4-piperazinecarboxylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate which is then further reacted with ethyl iodide to obtain the final product. The synthesis of ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has been optimized to yield high purity and high yield of the product.
科学的研究の応用
Ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has also been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate has shown promising results in preclinical studies and is currently being evaluated for its efficacy in clinical trials.
特性
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUDRRHDBZVKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-fluorobenzyl)-1-piperazinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)


![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)


![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)


![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)